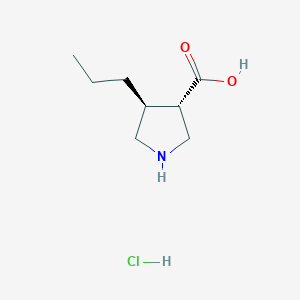

(3S,4S)-4-Propylpyrrolidine-3-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

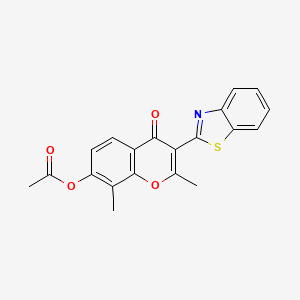

The compound is a derivative of pyrrolidine, which is a cyclic secondary amine . It has a carboxylic acid group and a propyl group attached to the pyrrolidine ring .

Molecular Structure Analysis

The compound has two chiral centers, which means it can exist in multiple stereoisomers . The (3S,4S) designation indicates the configuration of these chiral centers .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of reactions, including acylation, alkylation, and oxidation . The specific reactions would depend on the reaction conditions and the other reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Crosslinked polyvinylpyridine hydrochloride has shown effectiveness as a catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids. This catalytic ability is significant because the polymeric catalyst remains inert to some acid-sensitive functional groups, which cannot tolerate the influence of a strong acid cation exchange resin (Yoshida, Hashimoto, & Kawabata, 1981).

Asymmetric Synthesis

The compound has been applied in the asymmetric synthesis of various stereoisomers, such as 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. These syntheses have been achieved with high diastereoselectivity and enantiomeric excess, making them efficient for producing specific cis- and trans-stereoisomers (Bunnage et al., 2004).

Synthesis of Antibacterial Agents

The compound has been utilized in the synthesis of potent antibacterial agents. For instance, its enantiomers have been developed efficiently, showing significant in vivo and in vitro activity against various bacterial strains. This includes enhanced activity against aerobic and anaerobic bacteria, demonstrating the compound's relevance in medicinal chemistry (Rosen et al., 1988).

Efficient Synthesis Processes

A practical and efficient synthesis approach for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for biologically active compounds, has been developed. This process features stereospecific and regioselective steps, demonstrating the compound's utility in facilitating streamlined synthesis pathways (Ohigashi, Kikuchi, & Goto, 2010).

Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4S)-4-Propylpyrrolidine-3-carboxylic acid;hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Propylamine", "Succinic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Propylamine is reacted with succinic anhydride in the presence of sodium hydroxide to form (2S,3S)-3-Aminobutanedioic acid.", "Step 2: (2S,3S)-3-Aminobutanedioic acid is then converted to (3S,4S)-4-Propylpyrrolidine-3-carboxylic acid through a series of reactions.", "Step 2.1: (2S,3S)-3-Aminobutanedioic acid is first protected as its methyl ester by reacting it with methanol and acetic acid.", "Step 2.2: The methyl ester is then reduced to the corresponding alcohol using sodium borohydride.", "Step 2.3: The alcohol is then converted to the corresponding chloride using thionyl chloride.", "Step 2.4: The resulting chloride is reacted with sodium hydroxide to form the free base.", "Step 2.5: The free base is then treated with hydrochloric acid gas in diethyl ether to form the hydrochloride salt of (3S,4S)-4-Propylpyrrolidine-3-carboxylic acid." ] } | |

CAS-Nummer |

1256482-69-5 |

Molekularformel |

C8H16ClNO2 |

Molekulargewicht |

193.67 g/mol |

IUPAC-Name |

(3R,4R)-4-propylpyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-3-6-4-9-5-7(6)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H/t6-,7-;/m0./s1 |

InChI-Schlüssel |

UXSLORARPCRVTG-LEUCUCNGSA-N |

Isomerische SMILES |

CCC[C@H]1CNC[C@@H]1C(=O)O.Cl |

SMILES |

CCCC1CNCC1C(=O)O.Cl |

Kanonische SMILES |

CCCC1CNCC1C(=O)O.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633700.png)

![2-ethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2633704.png)

![2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B2633707.png)

![3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2633708.png)

![methyl 2-{[4-({[(4-chlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2633712.png)

![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B2633716.png)